molecular formula C8H8FNO3 B6306498 Methyl 2-fluoro-5-methoxypyridine-4-carboxylate CAS No. 1256821-99-4

Methyl 2-fluoro-5-methoxypyridine-4-carboxylate

Cat. No. B6306498
CAS RN: 1256821-99-4
M. Wt: 185.15 g/mol
InChI Key: QFGRADXSIRGJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-5-methoxypyridine-4-carboxylate, also referred to as M2FMP, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 94 °C and a boiling point of 238 °C. This compound is a versatile reagent used in organic synthesis, and it has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

M2FMP is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It is used as a reagent in organic synthesis to prepare a variety of compounds, such as substituted pyridines and pyridine derivatives. It is also used in drug development as a starting material for the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. In biochemistry, M2FMP is used to study the structure and function of proteins and enzymes, as well as the biochemical and physiological effects of drugs.

Mechanism of Action

M2FMP has been shown to act as a competitive inhibitor of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can lead to changes in the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
M2FMP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anticonvulsant effects. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, leading to changes in the pharmacokinetics and pharmacodynamics of drugs. Additionally, M2FMP has been shown to have an inhibitory effect on the activity of certain proteins involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

M2FMP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a versatile reagent that can be used to prepare a variety of compounds. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively unstable compound, and it can degrade quickly in the presence of light or oxygen. Additionally, since it is a relatively new compound, there is limited data available on its safety and toxicity.

Future Directions

M2FMP has potential applications in a variety of scientific research fields. It has been used in drug development and organic synthesis, and it has been studied for its biochemical and physiological effects. Additionally, it has potential applications in the field of biochemistry, where it could be used to study the structure and function of proteins and enzymes. Additionally, it could be used to study the effects of drugs on biochemical and physiological processes. Finally, it could be used to develop new drugs or to modify existing drugs to improve their efficacy and safety.

Synthesis Methods

M2FMP is synthesized through a two-step process. The first step involves the reaction of 5-methoxypyridine-4-carboxylic acid with 2-fluoro-3-methyl-3-buten-2-ol in the presence of an acid catalyst. This reaction yields 2-fluoro-5-methoxypyridine-4-carboxylic acid. The second step involves the reaction of this intermediate with methyl iodide in the presence of a base catalyst, which yields M2FMP.

properties

IUPAC Name

methyl 2-fluoro-5-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGRADXSIRGJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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